molecular formula C15H16O4 B11855040 2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one CAS No. 62036-43-5

2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one

Cat. No.: B11855040
CAS No.: 62036-43-5
M. Wt: 260.28 g/mol
InChI Key: SBFGHBUNYIJICS-UHFFFAOYSA-N
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Description

2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. This particular compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Commonly used catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

For industrial production, the Pechmann reaction is often optimized to enhance yield and efficiency. This may involve the use of green solvents and catalysts to minimize environmental impact. Additionally, continuous flow reactors and other advanced technologies can be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Mechanism of Action

The biological effects of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one are primarily mediated through its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activities. Its specific substitutions at the 2, 3, 5, and 7 positions enhance its versatility and potential for various applications .

Properties

CAS No.

62036-43-5

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one

InChI

InChI=1S/C15H16O4/c1-4-10(17)14-11(5-2)19-12-7-9(16)6-8(3)13(12)15(14)18/h6-7,16H,4-5H2,1-3H3

InChI Key

SBFGHBUNYIJICS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)O)C(=O)CC

Origin of Product

United States

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